molecular formula C22H18Br2N2O B12009069 7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 763111-28-0

7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B12009069
CAS No.: 763111-28-0
M. Wt: 486.2 g/mol
InChI Key: IYMPZFQVGFFXQN-UHFFFAOYSA-N
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Description

7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a naphthalene ring, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and brominated compounds. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dichloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 7,9-Dibromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]

Uniqueness

The uniqueness of 7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific structural features, such as the presence of bromine atoms and the benzo[e]pyrazolo[1,5-c][1,3]oxazine core

Properties

CAS No.

763111-28-0

Molecular Formula

C22H18Br2N2O

Molecular Weight

486.2 g/mol

IUPAC Name

7,9-dibromo-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H18Br2N2O/c1-22(2)26-20(17-10-16(23)11-18(24)21(17)27-22)12-19(25-26)15-8-7-13-5-3-4-6-14(13)9-15/h3-11,20H,12H2,1-2H3

InChI Key

IYMPZFQVGFFXQN-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C(=CC(=C5)Br)Br)C

Origin of Product

United States

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